molecular formula C16H13F3N6 B4804469 N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Katalognummer: B4804469
Molekulargewicht: 346.31 g/mol
InChI-Schlüssel: FZKFDCYCUKXFBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a useful research compound. Its molecular formula is C16H13F3N6 and its molecular weight is 346.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.11537893 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

BRD4 Inhibitor-27 primarily targets the Bromodomain and Extraterminal (BET) protein family member, BRD4 . BRD4 is an epigenetic reader that recognizes and binds to acetylated lysine residues on target proteins, including histones . It plays a pivotal role in gene expression regulation, genome stability, and cancer development .

Mode of Action

BRD4 Inhibitor-27 acts by inhibiting the binding of BRD4 to acetylated histones . This disrupts the communication between super-enhancers and target promoters, leading to the repression of oncogenes to which cancer cells are addicted . This results in cell death . BRD4 Inhibitor-27 also suppresses BRD4 and its target HIF1α, reducing the expression and secretion of macrophage colony-stimulating factor CSF1 by tumor cells .

Biochemical Pathways

The inhibition of BRD4 affects multiple biochemical pathways. It disrupts the communication between super-enhancers and target promoters, leading to the repression of oncogenes . This includes the c-MYC oncogene, which is critical for cell growth and proliferation . BRD4 Inhibitor-27 also suppresses the expression of CSF1, affecting the proliferation of tumor-associated macrophages .

Pharmacokinetics

The Tmax of these BET inhibitors is typically between 0.5–6 hours, but the range for T1/2 can vary significantly .

Result of Action

The inhibition of BRD4 by BRD4 Inhibitor-27 leads to a decrease in the transcription and expression of oncogenes, such as c-MYC . This results in reduced cancer cell proliferation and survival . Additionally, BRD4 Inhibitor-27 blocks the proliferation of tumor-associated macrophages, partly by reducing the expression and secretion of CSF1 by tumor cells .

Action Environment

The action of BRD4 Inhibitor-27 can be influenced by environmental factors. For instance, ionizing radiation can lead to BRD4 isoform B binding to acetylated histones and recruiting condensin II . This suggests that the cellular environment and external stimuli can impact the efficacy and stability of BRD4 Inhibitor-27.

Biologische Aktivität

N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H13F3N6
  • CAS Number : 17395684

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings related to its cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.50Induction of apoptosis
NCI-H46014.31Inhibition of cell proliferation
HeLa7.01Topoisomerase-IIa inhibition
A54926.00Autophagy induction without apoptosis

Case Studies

  • Study on MCF-7 and NCI-H460 Cells : A study conducted by Bouabdallah et al. demonstrated that the compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 12.50 µM. The mechanism involved the induction of apoptosis through mitochondrial pathways .
  • Inhibition of Topoisomerase-IIa : Another research highlighted that the compound effectively inhibited topoisomerase-IIa with an IC50 of 7.01 µM in HeLa cells, suggesting its potential as a therapeutic agent for cervical cancer .
  • Autophagy in A549 Cells : Research indicated that this compound induced autophagy in A549 lung cancer cells without triggering apoptosis, which could represent a novel therapeutic strategy for lung cancer treatment .

The biological activity of this compound appears to be mediated through several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways leading to programmed cell death in various cancer cells.
  • Inhibition of Key Enzymes : It inhibits enzymes such as topoisomerase-IIa and Aurora-A kinase, which are critical for DNA replication and cell division.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound belongs to a class of heterocycles that have shown promise in drug development. Its structure allows it to interact with biological targets effectively, making it a candidate for the development of novel pharmaceuticals.

Anticancer Activity

Research indicates that derivatives of triazolo-pyridazine compounds, including N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine, exhibit significant anticancer properties. For instance, studies have shown that modifications at specific positions on the triazole ring can enhance the inhibitory effects on cancer cell lines. The compound's mechanism may involve the inhibition of key kinases involved in tumor growth and proliferation .

Antiviral Properties

Recent investigations have highlighted the potential antiviral activity of this compound against various viral pathogens. A notable study reported its efficacy against SARS-CoV-2, suggesting that it could serve as a lead compound for developing antiviral therapies. The mechanism of action appears to involve interference with viral replication processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The trifluoromethyl group is particularly noteworthy as it enhances lipophilicity and metabolic stability. Modifications to the indole moiety also play a vital role in determining the compound's biological activity.

Structural Feature Effect on Activity
Trifluoromethyl groupIncreases potency and stability
Indole substitutionModulates interaction with biological targets
Triazole ringEssential for anticancer and antiviral properties

Case Study 1: Anticancer Efficacy

In a study conducted by Cui et al., a series of triazolo-pyridazine derivatives were synthesized and evaluated for their anticancer activities. Among these, this compound demonstrated significant inhibition of cancer cell proliferation with an IC50 value in the nanomolar range. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Antiviral Activity Against SARS-CoV-2

Another pivotal study focused on the antiviral potential of this compound against SARS-CoV-2. The research revealed that it could inhibit viral replication in vitro at low concentrations. Further investigations are required to elucidate its mechanism and potential for clinical application in treating COVID-19 .

Eigenschaften

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6/c17-16(18,19)15-23-22-14-6-5-13(24-25(14)15)20-8-7-10-9-21-12-4-2-1-3-11(10)12/h1-6,9,21H,7-8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKFDCYCUKXFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 3
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 4
Reactant of Route 4
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 5
Reactant of Route 5
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Reactant of Route 6
Reactant of Route 6
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.